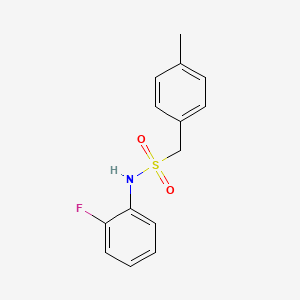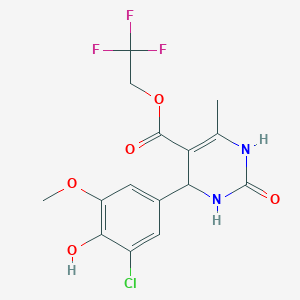
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMMS is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用机制
The mechanism of action of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide is not fully understood. However, it has been proposed that N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, ion transport, and cell signaling. By inhibiting carbonic anhydrase, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide may disrupt these processes and lead to the observed therapeutic effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammatory cells, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In animal models of neurodegenerative diseases, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been found to have neuroprotective effects, including reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also limitations to using N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in lab experiments. The mechanism of action is not fully understood, and the optimal dosage and administration route have not been established. Additionally, the toxicity and pharmacokinetics of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide have not been fully evaluated.
未来方向
There are several future directions for further research on N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide. One area of interest is the development of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide analogs with improved potency and selectivity. Another area of research is the evaluation of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in clinical trials for various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide and its potential toxicity and pharmacokinetics.
合成方法
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide can be synthesized through various methods, including the reaction of 2-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a catalyst, such as copper(II) chloride. The yield of N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide varies depending on the method of synthesis used.
科学研究应用
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-6-8-12(9-7-11)10-19(17,18)16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXIUDQINWERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4969268.png)
![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B4969282.png)

![3-(1H-benzimidazol-2-yl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4969297.png)

![2-{[3-(3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4969308.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969311.png)

![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)
![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)
![5-{4-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4969343.png)
![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)
![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)